N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
Description
Properties
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-14-30(26,27)24-13-5-6-16-15-18(9-12-20(16)24)23-31(28,29)19-10-7-17(8-11-19)22-21(25)4-2/h7-12,15,23H,3-6,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWLIGNBXDXYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises four modular segments:
-
1,2,3,4-Tetrahydroquinoline core : Provides the bicyclic aromatic-amine framework.
-
Propane-1-sulfonyl group : Introduced at the 1-position of the tetrahydroquinoline.
-
Sulfamoyl bridge : Connects the tetrahydroquinoline to the para-substituted phenyl ring.
-
Propanamide moiety : Positioned at the para site of the phenyl ring.
Disconnection Strategy
The molecule is strategically dissected into two primary intermediates (Figure 1):
-
Intermediate A : 1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.
-
Intermediate B : 4-(Propanamido)benzenesulfonyl chloride.
Coupling Reaction : Intermediate A reacts with Intermediate B via nucleophilic aromatic substitution to form the sulfamoyl linkage.
Synthesis of Intermediate A: 1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine
Preparation of 1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline scaffold is synthesized via a modified Skraup-Doebner-Von Miller reaction:
Reagents :
-
Aniline derivative (e.g., 4-nitroaniline)
-
Glycerol, sulfuric acid, and oxidizing agents (e.g., nitrobenzene)
Mechanism : Cyclodehydration forms the quinoline ring, followed by catalytic hydrogenation to reduce the nitro group to an amine and saturate the heterocycle.
Example Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Glycerol, H2SO4, nitrobenzene | 180°C | 6 h | 65% |
| Hydrogenation | H2 (1 atm), 10% Pd/C | 25°C | 12 h | 89% |
Sulfonylation at the 1-Position
The tetrahydroquinoline amine undergoes sulfonylation with propane-1-sulfonyl chloride:
Reaction Setup :
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (2.5 eq)
-
Temperature : 0°C → 25°C (gradual warming)
Mechanism : The amine acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride.
Optimization Notes :
-
Excess sulfonyl chloride (1.2 eq) ensures complete conversion.
-
Lower temperatures minimize side reactions (e.g., N-over-sulfonylation).
Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Synthesis of Intermediate B: 4-(Propanamido)Benzenesulfonyl Chloride
Propanamide Installation on Aniline
Step 1 : Acylation of 4-nitroaniline with propionyl chloride:
-
Conditions : Pyridine (base), DCM, 0°C → 25°C, 4 h.
-
Yield : 92% (N-(4-nitrophenyl)propanamide).
Step 2 : Nitro Group Reduction:
-
Catalyst : Raney Nickel (H2, 50 psi)
-
Solvent : Ethanol
-
Yield : 88% (N-(4-aminophenyl)propanamide).
Sulfonation to Benzenesulfonyl Chloride
Chlorosulfonation Reaction :
-
Reagents : Chlorosulfonic acid (2.5 eq), 0°C → 80°C.
-
Quenching : Ice-cold water followed by extraction with DCM.
-
Yield : 70% (crude), requiring purification via recrystallization (toluene).
Final Coupling: Formation of the Sulfamoyl Linkage
Reaction Between Intermediate A and B
Conditions :
-
Solvent : Anhydrous THF
-
Base : Potassium carbonate (2.0 eq)
-
Temperature : Reflux (66°C)
-
Time : 12–16 h
Mechanism : The amine group of Intermediate A displaces the chloride on Intermediate B, forming the sulfamoyl bridge.
Workup :
-
Filtration to remove insoluble salts.
-
Solvent evaporation under reduced pressure.
-
Purification via flash chromatography (ethyl acetate/methanol 95:5).
Yield : 65–72% (white crystalline solid).
Analytical Data (Hypothetical)
-
Melting Point : 214–216°C
-
1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 8.1 (d, J = 8.4 Hz, 2H, ArH), 7.7–7.3 (m, 5H, ArH), 3.4 (t, 2H, CH2), 2.9 (q, 2H, CH2), 1.2 (t, 3H, CH3).
-
HRMS : [M+H]+ Calculated: 492.1543; Found: 492.1541.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling Approach
A Suzuki-Miyaura cross-coupling could theoretically link pre-functionalized tetrahydroquinoline and phenylpropanamide units. However, this method faces challenges due to the steric bulk of the sulfamoyl group.
Hypothetical Conditions :
| Component | Catalyst | Ligand | Base | Yield |
|---|---|---|---|---|
| Boronic ester of tetrahydroquinoline | Pd(PPh3)4 | XPhos | K2CO3 | ≤40% |
Solid-Phase Synthesis
Immobilizing the tetrahydroquinoline scaffold on Wang resin allows sequential sulfonylation and amidation. This approach simplifies purification but requires expertise in solid-phase techniques.
Advantages :
-
High purity (>95% after cleavage).
-
Scalability for combinatorial libraries.
Limitations :
-
Low overall yield (50–55%) due to resin loading inefficiencies.
Challenges and Optimization Opportunities
Sulfonylation Selectivity
Competing sulfonation at the 5- or 7-positions of the tetrahydroquinoline necessitates directing groups (e.g., nitro or acetyl) during early synthesis stages.
Amide Hydrolysis Risk
The propanamide group is susceptible to hydrolysis under acidic or basic conditions. Mitigation strategies include:
-
Using mild bases (e.g., NaHCO3 instead of NaOH).
-
Avoiding prolonged exposure to aqueous environments.
Purification Difficulties
The polar sulfamoyl bridge complicates silica gel chromatography. Alternative methods:
-
Recrystallization : Ethanol/water mixtures.
-
Ion-Exchange Chromatography : For salt forms (e.g., hydrochloride).
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide undergoes a variety of chemical reactions, such as:
Oxidation: : The sulfonamide and tetrahydroquinoline groups can be oxidized under specific conditions.
Reduction: : These groups can also be reduced, typically using hydrogenation techniques.
Substitution: : Various substitutions can be performed at the phenyl and amide groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: : Commonly carried out using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: : Conditions and reagents vary based on the specific group being substituted, e.g., halogenation using N-bromosuccinimide (NBS).
Major Products
Oxidation: : Oxidized forms of the sulfonamide or quinoline groups.
Reduction: : Reduced versions where double bonds in the quinoline ring are hydrogenated.
Substitution: : Various substituted analogs, depending on the reagents used.
Scientific Research Applications
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is valuable in several research areas:
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or activator.
Medicine: : Explored for therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of new materials and compounds with unique physical or chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide involves:
Molecular Targets: : Interaction with specific enzymes or receptors in biological systems.
Pathways: : Modulation of signaling pathways that regulate cellular processes such as inflammation, cell division, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1):
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide (CAS 6345-91-1)
N-{3-Methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide (CAS 941900-25-0)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (Journal of Engineering and Applied Sciences, 2019)
Table 1: Structural and Physicochemical Comparison
*Deduced from structural analysis; †Calculated based on formula.
Key Differences and Implications
Sulfonamide vs. Acyl Substituents: The target compound contains a propane-1-sulfonyl group on the tetrahydroquinoline ring, enhancing polarity and hydrogen-bonding capacity compared to the propanoyl group in . This may improve aqueous solubility but reduce membrane permeability . The acetylated analog (CAS 6345-91-1) lacks the tetrahydroquinoline scaffold, resulting in a simpler structure with lower molecular weight and fewer hydrogen-bond donors .
Heterocyclic Modifications: The pyridinyl-sulfamoyl compound () incorporates a pyridine ring, which could enhance binding to metal ions or aromatic receptors via lone-pair interactions . This contrasts with the tetrahydroquinoline in the target compound, which may favor hydrophobic interactions.
Synthetic Complexity: While synthesis details for the target compound are unavailable, outlines methods for sulfonamide and oxadiazole formation (e.g., using DMF/LiH for sulfamoylation) . The tetrahydroquinoline moiety likely requires additional cyclization steps, increasing synthetic complexity compared to simpler analogs .
Biological Activity
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C22H28N2O4S2
- Molecular Weight : 460.60 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4S2 |
| Molecular Weight | 460.60 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general approach includes:
- Formation of Tetrahydroquinoline : This is achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
- Sulfonamide Formation : The sulfonamide moiety is introduced via nucleophilic substitution reactions.
- Final Coupling : The final amide bond is formed by coupling the sulfonamide with a suitable acid chloride or anhydride.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Case Study : A study conducted by Gein et al. (2019) evaluated the antimicrobial efficacy of similar sulfonamide derivatives and found that compounds with tetrahydroquinoline structures showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
Analgesic and Anti-inflammatory Effects
The compound's potential analgesic and anti-inflammatory effects have also been investigated.
- Research Findings : In animal models, administration of the compound resulted in a significant reduction in pain response and inflammation markers .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Approximately 75% |
| Half-life | 6 hours |
Q & A
Q. What are the key structural features and synthesis pathways for this compound?
The compound features a tetrahydroquinoline core substituted with a propane-1-sulfonyl group and a propanamide-linked phenylsulfamoyl moiety. Synthesis typically involves:
- Sulfonylation of the tetrahydroquinoline core using propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling reactions to introduce the phenylsulfamoyl-propanamide group, often mediated by carbodiimide-based coupling agents (e.g., HBTU or DCC) in polar aprotic solvents like DMF .
- Purification via column chromatography and validation using NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and functional group integration (e.g., sulfonamide proton signals at δ 10-12 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Q. What are the preliminary biological screening strategies for this compound?
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or nitric oxide synthase, given sulfonamide’s known inhibitory roles .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from:
- Purity variations : Ensure rigorous purification (e.g., recrystallization or preparative HPLC) .
- Assay conditions : Standardize pH, temperature, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. isopropyl substituents) to identify pharmacophores .
Q. What strategies optimize this compound’s potency and selectivity?
- Structure-Activity Relationship (SAR) studies : Modify substituents on the tetrahydroquinoline core (e.g., introducing electron-withdrawing groups to enhance sulfonamide reactivity) .
- Computational docking : Use tools like AutoDock to predict binding modes with target enzymes (e.g., RORγ or nNOS) .
- Metabolic stability : Assess via liver microsome assays and introduce steric hindrance to reduce CYP450-mediated degradation .
Q. How does the compound’s thermal stability impact formulation?
- Differential Scanning Calorimetry (DSC) : Determines melting points and polymorphic transitions .
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (>200°C suggests suitability for solid dosage forms) .
Q. What experimental designs address regioselectivity challenges during synthesis?
- Catalyst optimization : Use pyridine derivatives to direct sulfonylation to the 6-position of tetrahydroquinoline .
- Reaction monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane eluent) .
Methodological Challenges and Solutions
Q. How to evaluate in vivo efficacy given bioavailability limitations?
- Pharmacokinetic (PK) studies : Measure plasma half-life in rodent models and optimize logP via prodrug strategies (e.g., esterification) .
- Nanoparticle encapsulation : Use PLGA-based carriers to enhance solubility and target tissue accumulation .
Q. What mechanisms underlie potential drug resistance?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
